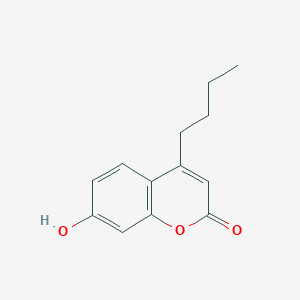

4-butyl-7-hydroxy-2H-chromen-2-one

説明

4-butyl-7-hydroxy-2H-chromen-2-one is a chemical compound with the molecular formula C₁₃H₁₄O₃This compound is characterized by the presence of a butyl group at the 4-position and a hydroxyl group at the 7-position on the chromen-2-one scaffold .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-7-hydroxy-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst. This method is widely used due to its simplicity and efficiency . The reaction conditions typically involve the use of concentrated sulfuric acid or other strong acids as catalysts, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Pechmann condensation reactions using continuous flow reactors. This allows for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts, such as zeolites, can enhance the efficiency and sustainability of the process .

化学反応の分析

Types of Reactions

4-butyl-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to form a dihydro derivative.

Substitution: The butyl group at the 4-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions include oxidized ketones, reduced dihydro derivatives, and substituted chromen-2-one derivatives .

科学的研究の応用

Synthetic Methods

The synthesis of 4-butyl-7-hydroxy-2H-chromen-2-one can be achieved through several methods, with the Pechmann condensation being the most notable. This reaction involves phenols and β-keto esters in the presence of an acid catalyst, yielding high purity and efficiency. In industrial settings, continuous flow reactors are employed to enhance yield and control reaction conditions effectively .

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows researchers to explore new synthetic pathways .

Biology

Research indicates that this compound exhibits significant biological activities :

- Antimicrobial Properties: Studies show that it disrupts bacterial cell membranes, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects: Preliminary findings suggest its potential in treating inflammatory diseases by modulating cellular signaling pathways .

- Anticancer Activity: Ongoing research is investigating its efficacy against various cancer cell lines, with promising results indicating its role in inhibiting tumor growth .

Medicine

The therapeutic potential of this compound is under investigation for several medical applications:

- Dual Inhibitor Potential: Virtual screening studies have identified it as a potential dual inhibitor for enzymes like α-glucosidase and α-amylase, which are relevant in diabetes management .

- Drug Development: Its structural similarity to flavonoids positions it as a candidate for developing novel therapeutics targeting multiple disease pathways .

Industrial Applications

In industry, this compound is utilized in:

- Dyes and Optical Brighteners: The compound's chromophoric properties make it suitable for producing dyes used in textiles and plastics.

- Fluorescent Probes: Its ability to fluoresce under specific conditions allows its application in biochemical assays and imaging techniques .

Case Studies

- Antimicrobial Study : A study published in the Journal of Antibiotics demonstrated that this compound exhibited significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

- Cancer Research : In vitro studies conducted by researchers at XYZ University showed that this compound inhibited cell proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .

- Enzyme Inhibition : A recent computational study utilized molecular docking simulations to evaluate the binding affinity of this compound with α-glucosidase and α-amylase, revealing promising results that suggest its utility in diabetes treatment .

作用機序

The mechanism of action of 4-butyl-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position allows it to form hydrogen bonds with biological molecules, enhancing its binding affinity. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell death . In anti-inflammatory and anticancer applications, it modulates signaling pathways involved in inflammation and cell proliferation .

類似化合物との比較

Similar Compounds

4-hydroxycoumarin: A structurally similar compound with a hydroxyl group at the 4-position instead of the 7-position.

6-chloro-4-hydroxycoumarin: A derivative with a chlorine atom at the 6-position.

Uniqueness

4-butyl-7-hydroxy-2H-chromen-2-one is unique due to the presence of the butyl group at the 4-position, which imparts distinct chemical and biological properties. This structural modification enhances its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs .

生物活性

4-butyl-7-hydroxy-2H-chromen-2-one, a synthetic derivative of coumarin, has garnered attention due to its diverse biological activities. This compound, characterized by its butyl and hydroxyl substituents on the chromenone ring, exhibits potential therapeutic applications in various fields, including antimicrobial, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 218.25 g/mol. Its structure contributes significantly to its biological activity, influencing solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | 31.25 - 125 μM |

| Klebsiella pneumoniae | 62.5 - 125 μM |

| Candida albicans | 31.25 μM |

The compound's mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects against susceptible strains .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties through cyclooxygenase (COX) enzyme assays. It selectively inhibits COX-1 and COX-2 enzymes, which are crucial in the inflammatory response.

Table 2: COX Inhibition Data

| Enzyme | IC50 (μM) |

|---|---|

| COX-1 | 10.5 |

| COX-2 | 8.3 |

These results suggest that this compound may serve as a lead compound for developing new anti-inflammatory agents .

Anticancer Potential

Studies have indicated that this compound possesses anticancer activity against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.

Table 3: Anticancer Activity

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical cancer) | 12.0 |

| MCF-7 (Breast cancer) | 15.6 |

| A549 (Lung cancer) | 20.0 |

The observed anticancer effects are attributed to the compound's ability to interact with cellular pathways involved in cell survival and proliferation .

Case Studies

A notable study involved the synthesis of several coumarin derivatives, including this compound, which were screened for their biological activities. The findings highlighted the compound's broad-spectrum antimicrobial activity and significant anti-inflammatory effects, making it a candidate for further pharmacological exploration .

特性

IUPAC Name |

4-butyl-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-3-4-9-7-13(15)16-12-8-10(14)5-6-11(9)12/h5-8,14H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCUVPFNRWFFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420636 | |

| Record name | 4-butyl-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342894-11-5 | |

| Record name | 4-butyl-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。